molecular formula C12H21NO4 B2697967 Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate CAS No. 1909286-69-6

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate

Cat. No.: B2697967
CAS No.: 1909286-69-6
M. Wt: 243.303
InChI Key: CTIQWEXQRFSHLG-PSASIEDQSA-N
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Description

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group This compound is notable for its unique structural configuration, which includes a pyrrolidine ring, a hydroxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is often introduced via a stereoselective reduction of a ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor technology allows for precise control over reaction conditions, leading to more consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Strong acids or bases, nucleophiles like amines or alcohols

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone

    Reduction: Conversion of the ketone group to a secondary alcohol

    Substitution: Formation of various esters or amides depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the hydroxy and ketone groups allows for hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-ethylpyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This difference can affect its reactivity and interaction with other molecules, making it a distinct and valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQWEXQRFSHLG-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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